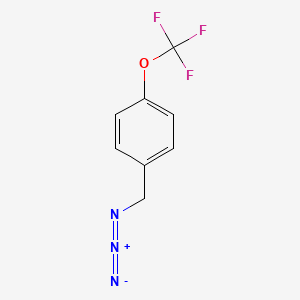1-(Azidomethyl)-4-(trifluoromethoxy)benzene
CAS No.: 1093980-84-7
Cat. No.: VC2624835
Molecular Formula: C8H6F3N3O
Molecular Weight: 217.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1093980-84-7 |
|---|---|
| Molecular Formula | C8H6F3N3O |
| Molecular Weight | 217.15 g/mol |
| IUPAC Name | 1-(azidomethyl)-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 |
| Standard InChI Key | UVBANEPETVZWRD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CN=[N+]=[N-])OC(F)(F)F |
Introduction
Chemical Identity and Properties
1-(Azidomethyl)-4-(trifluoromethoxy)benzene is an organic compound consisting of a benzene ring with a trifluoromethoxy group and an azidomethyl group at para positions. The compound is characterized by specific chemical and physical properties that make it useful in various applications within organic chemistry and pharmaceutical research.
Structural Details
The molecule features a benzene core with a trifluoromethoxy (OCF₃) group at position 4 and an azidomethyl (CH₂N₃) group at position 1. This arrangement creates a para-substituted benzene derivative with important reactive sites. The azide functional group (-N₃) provides a reactive handle for click chemistry applications, while the trifluoromethoxy group contributes to the compound's physicochemical properties.
Chemical Identifiers and Physical Properties
The compound can be identified through various chemical identifiers and exhibits specific physical properties as outlined in Table 1.
Table 1: Chemical Identifiers and Physical Properties of 1-(Azidomethyl)-4-(trifluoromethoxy)benzene
| Property | Value |
|---|---|
| CAS Number | 1093980-84-7 |
| Molecular Formula | C₈H₆F₃N₃O |
| Molecular Weight | 217.15 g/mol |
| Exact Mass | 217.046295 g/mol |
| InChI | InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 |
| InChIKey | UVBANEPETVZWRD-UHFFFAOYSA-N |
| LogP | 3.30 |
| MFCD Number | MFCD11637148 |
The compound's LogP value of 3.30 indicates moderate lipophilicity, suggesting potential membrane permeability which may be relevant for biological applications . The presence of the trifluoromethoxy group contributes significantly to this lipophilic character while also imparting metabolic stability to the molecule.
Synthesis Methods
The synthesis of 1-(Azidomethyl)-4-(trifluoromethoxy)benzene typically involves nucleophilic substitution reactions to introduce the azide functionality onto a suitable precursor bearing the trifluoromethoxy group. Several synthetic pathways have been documented, with the most common approach involving azidation of the corresponding benzyl derivatives.
Azidation via Nucleophilic Substitution
The primary synthetic route involves nucleophilic substitution of an appropriate leaving group with sodium azide. Based on the literature, mesylated or halogenated derivatives of 4-(trifluoromethoxy)benzyl compounds serve as effective precursors for this transformation.
In a typical procedure, a mesylated 4-(trifluoromethoxy)benzyl derivative is treated with sodium azide in dimethyl sulfoxide (DMSO) at room temperature. After the reaction is complete, the mixture is diluted with dichloromethane and washed with a saturated sodium chloride solution. Following separation, drying over Na₂SO₄, filtration, and concentration under reduced pressure affords the desired azide compound .
Reaction Conditions and Optimization
The reaction conditions for synthesizing this compound have been optimized to achieve high yields while addressing safety concerns associated with azide chemistry. The general reaction is represented in Equation 1:
LG-CH₂-C₆H₄-OCF₃ + NaN₃ → N₃-CH₂-C₆H₄-OCF₃ + NaLG
Where LG represents a leaving group such as mesylate (OMs) or halide (Cl, Br).
The literature reports reaction yields ranging from 72% to 99% for similar azide compounds synthesized under comparable conditions . The reaction typically proceeds at room temperature over approximately 15 hours to ensure complete conversion. This methodology offers a practical and efficient approach to accessing 1-(Azidomethyl)-4-(trifluoromethoxy)benzene for further chemical transformations.
Applications and Biological Activity
1-(Azidomethyl)-4-(trifluoromethoxy)benzene has diverse applications, particularly in synthetic organic chemistry and pharmaceutical research. Its unique structural features make it valuable in various chemical transformations and biological studies.
Synthetic Applications
The compound serves as an important building block in organic synthesis, particularly in click chemistry applications. The azide functional group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the formation of 1,2,3-triazole derivatives with diverse applications in medicinal chemistry and materials science.
Phytotoxic Activity
Research indicates that compounds containing trifluoromethoxy substituents often exhibit enhanced biological activity compared to their non-halogenated counterparts. Studies on related 1,2,3-triazole derivatives synthesized from azides similar to 1-(Azidomethyl)-4-(trifluoromethoxy)benzene have demonstrated significant phytotoxic effects against various plant species.
For instance, derivatives containing trifluoromethoxyphenyl groups showed pronounced inhibitory effects on the growth of Lactuca sativa (lettuce), with one compound inhibiting radicle growth by 100% at 10⁻⁴ mol L⁻¹ concentration. This activity persisted even at lower concentrations (10⁻⁶ mol L⁻¹) . These findings suggest that 1-(Azidomethyl)-4-(trifluoromethoxy)benzene and its derivatives may have potential applications in agricultural chemistry.
Structure-Activity Relationships
The presence of the trifluoromethoxy group appears to enhance biological activity compared to non-halogenated analogs. Studies have shown that halogenated compounds generally exhibit superior effects relative to their non-halogenated counterparts, highlighting the beneficial influence of halogen atoms on biological activity . This structure-activity relationship provides valuable insights for the design of new bioactive compounds based on the 1-(Azidomethyl)-4-(trifluoromethoxy)benzene scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume